molecular formula C6H4Br2 B3324966 1,4-Dibromobenzene-[13C6] CAS No. 201595-52-0

1,4-Dibromobenzene-[13C6]

Cat. No.: B3324966
CAS No.: 201595-52-0
M. Wt: 241.86 g/mol
InChI Key: SWJPEBQEEAHIGZ-IDEBNGHGSA-N
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Description

1,4-Dibromobenzene-[13C6] (CAS: 201595-52-0) is a carbon-13 isotopically labeled derivative of 1,4-dibromobenzene (CAS: 106-37-6). It is synthesized with six carbon-13 atoms replacing natural carbon-12 in the benzene ring, achieving 99% isotopic enrichment . This compound serves as a critical intermediate in environmental analysis, particularly for tracing pollutants and studying degradation pathways due to its enhanced detectability in mass spectrometry and nuclear magnetic resonance (NMR) . Its molecular formula is Br*C₆H₄Br, with a molecular weight of 242.86 g/mol (labeled) versus 235.91 g/mol for the unlabeled form .

Properties

IUPAC Name

1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745842
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-52-0
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-52-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromobenzene-[13C6] can be synthesized through the bromination of benzene-[13C6]. The process involves the following steps:

Industrial Production Methods

Industrial production of 1,4-dibromobenzene-[13C6] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzene-[13C6] and bromine, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromobenzene-[13C6] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in 1,4-dibromobenzene-[13C6] can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and organometallic reagents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Products include phenols, anilines, and other substituted benzene derivatives.

    Coupling Reactions: Products include biaryls, styrenes, and other conjugated systems.

Scientific Research Applications

1,4-Dibromobenzene-[13C6] is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibromobenzene-[13C6] primarily involves its role as a labeled compound in various reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the fate of the compound in chemical and biological systems.

Comparison with Similar Compounds

Structural and Isotopic Analogues

1,4-Dichlorobenzene (CAS: 106-46-7)
  • Structure : Cl-substituted benzene ring at para positions.
  • Molecular Weight : 147.00 g/mol (unlabeled).
  • Applications : Widely used as a pesticide, deodorant, and industrial solvent. Unlike 1,4-dibromobenzene-[13C6], it lacks isotopic labeling, limiting its utility in tracer studies .
  • Environmental Impact : Classified as a priority pollutant by the EPA due to persistence in sediments and toxicity .
[13C6]-1,4-Diiodobenzene (CAS: 624-38-4 unlabeled)
  • Structure : I-substituted benzene ring with carbon-13 labeling.
  • Molecular Weight : 335.86 g/mol (unlabeled); labeled form would be ~341.86 g/mol.
  • Applications : Used in organic synthesis and radiopharmaceuticals. Its higher molecular weight and iodine’s polarizability make it distinct in reactivity compared to brominated analogues .
1,3-Dibromobenzene (CAS: 108-36-1)
  • Structure : Bromine substituents at meta positions.
  • Comparison : Lower symmetry reduces crystallinity compared to the para isomer. It is less commonly used in environmental studies due to fewer standardized analytical protocols .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Water (mg/L)
1,4-Dibromobenzene-[13C6] 242.86 87–89 220–225 ~10 (low)
1,4-Dichlorobenzene 147.00 53–54 174 150 (moderate)
1,4-Diiodobenzene 335.86 129–131 285 <5 (very low)

Key Observations :

  • Halogen Impact : Larger halogens (Br, I) increase molecular weight and decrease water solubility. Brominated compounds exhibit intermediate volatility compared to chlorinated (lower boiling point) and iodinated (higher boiling point) analogues.

Biological Activity

1,4-Dibromobenzene-[13C6] (CAS Number: 201595-52-0) is a stable isotope-labeled compound utilized in various scientific applications, particularly in environmental analysis and toxicology. The compound is known for its role as an intermediate in the synthesis of dyes, pharmaceuticals, and flame retardants. This article provides a comprehensive overview of the biological activity of 1,4-Dibromobenzene-[13C6], including its toxicity, mechanisms of action, and implications for human health and the environment.

1,4-Dibromobenzene-[13C6] has a molecular weight of 241.86 g/mol and is characterized by its brominated aromatic structure. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biological studies.

PropertyValue
Molecular Weight241.86 g/mol
Chemical Purity98%
FormIndividual Concentration
Storage TemperatureRoom temperature away from light and moisture

Toxicity Studies

Research indicates that 1,4-Dibromobenzene exhibits significant toxicity in various biological systems. A study highlighted its potential as an endocrine disruptor, affecting hormonal pathways and contributing to reproductive toxicity in wildlife . The compound's ability to act as an aryl hydrocarbon receptor (AhR) agonist has been demonstrated through bioassays, revealing its role in mediating toxic responses in liver extracts from exposed organisms .

The biological activity of 1,4-Dibromobenzene-[13C6] primarily involves its interaction with the AhR pathway. This receptor is crucial for mediating the effects of various environmental pollutants. The compound's agonistic activity has been quantified using the H4IIE-luc bioassay, which measures luciferase activity as a proxy for AhR activation .

Key Findings:

  • AhR Activation: The compound contributes to AhR-mediated transcriptional activity, indicating its potential to influence gene expression related to detoxification processes.
  • Toxicological Profiles: It has been shown to affect cellular pathways associated with oxidative stress and inflammation .

Environmental Impact

A significant case study involved the assessment of 1,4-Dibromobenzene's accumulation in aquatic organisms. In this study, concentrations were measured in liver samples from black-tailed gulls, demonstrating biomagnification potential within food webs . The findings underscore the importance of monitoring brominated compounds due to their persistence and bioaccumulation.

Human Health Implications

In human health contexts, exposure to brominated compounds like 1,4-Dibromobenzene has raised concerns regarding carcinogenicity and reproductive effects. Epidemiological studies have linked exposure to increased risks of certain cancers and developmental abnormalities .

Summary of Research Findings

Study FocusFindings
Toxicity AssessmentSignificant endocrine disruption potential
AhR ActivationConfirmed through H4IIE-luc bioassay
Environmental AccumulationDemonstrated biomagnification in food webs
Human Health RisksLinked to carcinogenicity and reproductive issues

Q & A

Q. How can researchers ensure isotopic purity during the synthesis of 1,4-Dibromobenzene-[13C6]?

To verify isotopic purity, synthesize the compound using benzene-[13C6] as the starting material, followed by bromination with Br₂ under controlled conditions. Post-synthesis, use gas chromatography-mass spectrometry (GC-MS) to confirm the absence of unlabeled impurities by analyzing the molecular ion cluster (e.g., m/z ratios corresponding to 13C6 isotopologues). Nuclear magnetic resonance (NMR) spectroscopy can further confirm the isotopic enrichment by observing the absence of splitting patterns from natural-abundance 12C .

Q. What safety protocols are critical for handling 1,4-Dibromobenzene-[13C6] in laboratory settings?

Given its structural similarity to unlabeled 1,4-dibromobenzene, follow protocols for halogenated aromatic compounds:

  • Use fume hoods to prevent inhalation of volatile brominated byproducts.
  • Wear nitrile gloves and lab coats to avoid dermal exposure, as brominated compounds can penetrate latex.
  • Store in airtight containers away from light to prevent decomposition. Emergency spill protocols should include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Q. How can researchers validate the stability of 1,4-Dibromobenzene-[13C6] under experimental conditions?

Perform accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and pH levels. Monitor degradation via high-performance liquid chromatography (HPLC) coupled with isotope ratio mass spectrometry (IRMS) to track 13C retention. Compare results to unlabeled controls to identify isotope-specific stability trends .

Advanced Research Questions

Q. How can 1,4-Dibromobenzene-[13C6] be used to trace metabolic or environmental degradation pathways?

Incorporate the compound into metabolic flux analysis (MFA) by introducing it to microbial or environmental systems. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) to detect 13C-labeled intermediates (e.g., bromophenols or ring-opened metabolites). Isotopic enrichment patterns can differentiate abiotic vs. enzymatic degradation pathways .

Q. What methodological considerations are critical when using 1,4-Dibromobenzene-[13C6] as an internal standard in quantitative proteomics?

  • Ion suppression mitigation : Optimize the ratio of labeled to unlabeled analyte (e.g., 1:1) to minimize matrix effects.
  • Chromatographic alignment : Ensure co-elution of 13C6 and natural-abundance analogs by adjusting gradient conditions.
  • Data validation : Use SILAC (stable isotope labeling by amino acids in cell culture) principles to cross-validate quantitation accuracy via spike-recovery experiments in complex matrices .

Q. How can researchers resolve contradictory data in isotope dilution assays involving 1,4-Dibromobenzene-[13C6]?

Contradictions may arise from isotopic cross-talk or matrix interference. To address this:

  • Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS, GC-MS, NMR).
  • Blanking experiments : Run controls without the labeled compound to identify background signals.
  • Statistical frameworks : Apply ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to assess significance of isotopic enrichment ratios .

Q. What strategies optimize the use of 1,4-Dibromobenzene-[13C6] in studying aromatic electrophilic substitution mechanisms?

  • Competitive isotope effects : Compete reactions between 13C6-labeled and unlabeled analogs to measure kinetic isotope effects (KIEs) at specific carbon positions.
  • Computational modeling : Pair experimental data with density functional theory (DFT) calculations to predict regioselectivity in bromination or coupling reactions.
  • Isotope tracing : Use 13C NMR to track isotopic incorporation into reaction products, confirming mechanistic pathways .

Methodological Design and Pitfalls

Q. How should researchers design experiments to investigate the environmental persistence of 1,4-Dibromobenzene-[13C6]?

  • Microcosm studies : Simulate environmental conditions (e.g., soil, water) with controlled microbial communities.
  • Isotope tracing : Monitor 13CO₂ evolution to quantify mineralization rates.
  • Pitfall avoidance : Account for abiotic degradation by including sterile controls and using dark incubation to prevent photolytic interference .

Q. What are common pitfalls in synthesizing 13C6-labeled aromatic compounds, and how can they be mitigated?

  • Isotopic dilution : Use excess 13C6 precursors to minimize incorporation of natural-abundance carbon.
  • Side reactions : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid polybromination.
  • Validation gaps : Combine GC-MS and IRMS for dual verification of isotopic purity .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions involving 1,4-Dibromobenzene-[13C6]?

  • Feasibility : Ensure access to specialized isotopic analysis tools (e.g., IRMS).
  • Novelty : Focus on unresolved questions, such as isotope effects in cross-coupling reactions.
  • Ethics : Adhere to protocols for safe disposal of brominated waste.
  • Relevance : Align with global priorities like tracking persistent organic pollutants (POPs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromobenzene-[13C6]
Reactant of Route 2
1,4-Dibromobenzene-[13C6]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.